7-Benzothiazolesulfonic acid, 2-methyl-
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Overview
Description
7-Benzothiazolesulfonic acid, 2-methyl- is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-methyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of methanesulfonic acid and silica gel as a medium for the condensation reaction . The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 7-Benzothiazolesulfonic acid, 2-methyl- may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzothiazoles .
Scientific Research Applications
7-Benzothiazolesulfonic acid, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolesulfonic acid
- 6-Methyl-2-benzothiazolesulfonic acid
- 2-Aminobenzenethiol derivatives
Uniqueness
7-Benzothiazolesulfonic acid, 2-methyl- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO3S2 |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C8H7NO3S2/c1-5-9-6-3-2-4-7(8(6)13-5)14(10,11)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
SUIXLMAPRKCFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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